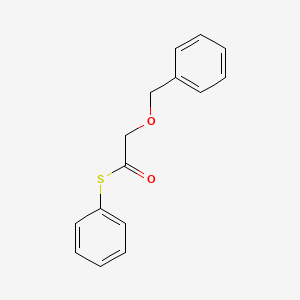
Ethanethioic acid, (phenylmethoxy)-, S-phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethioic acid, (phenylmethoxy)-, S-phenyl ester is a chemical compound with the molecular formula C15H14O2S and a molecular weight of 258.34 g/mol It is known for its unique structural properties, which include a phenylmethoxy group and an S-phenyl ester group
Preparation Methods
The synthesis of ethanethioic acid, (phenylmethoxy)-, S-phenyl ester typically involves the reaction of ethanethioic acid with phenylmethoxy and S-phenyl ester groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Ethanethioic acid, (phenylmethoxy)-, S-phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur, where the phenylmethoxy or S-phenyl ester groups are replaced by other nucleophiles, leading to the formation of new derivatives
Scientific Research Applications
Ethanethioic acid, (phenylmethoxy)-, S-phenyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethanethioic acid, (phenylmethoxy)-, S-phenyl ester involves its interaction with specific molecular targets and pathways. The phenylmethoxy and S-phenyl ester groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to the modulation of biological pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Ethanethioic acid, (phenylmethoxy)-, S-phenyl ester can be compared with similar compounds such as:
Ethanethioic acid, S-phenyl ester: This compound has a similar structure but lacks the phenylmethoxy group, which may result in different reactivity and applications.
Ethanethioic acid, S-(2-methoxyphenyl) ester:
The unique combination of the phenylmethoxy and S-phenyl ester groups in this compound makes it distinct from these similar compounds and contributes to its specific properties and applications.
Properties
CAS No. |
144192-68-7 |
|---|---|
Molecular Formula |
C15H14O2S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
S-phenyl 2-phenylmethoxyethanethioate |
InChI |
InChI=1S/C15H14O2S/c16-15(18-14-9-5-2-6-10-14)12-17-11-13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChI Key |
BLMSHQNHPDBMAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















